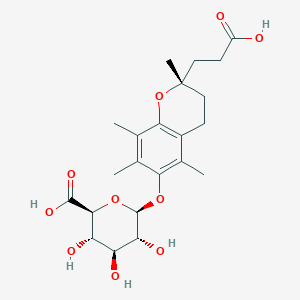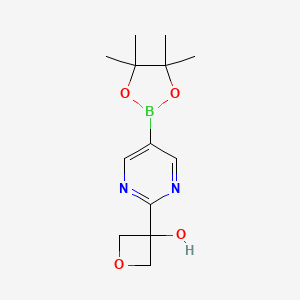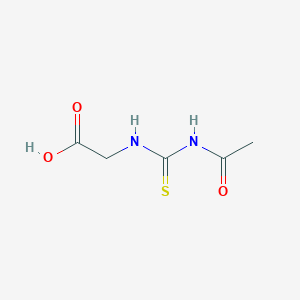
(Acetylcarbamothioyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylcarbamothioyl)glycine is a compound that combines the structural elements of glycine, a simple amino acid, with an acetylcarbamothioyl groupGlycine itself is known for its role as a neurotransmitter and a building block of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylcarbamothioyl)glycine typically involves the introduction of the acetylcarbamothioyl group to glycine. One common method is through the reaction of glycine with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, often using techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Acetylcarbamothioyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylcarbamothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Acetylcarbamothioyl)glycine is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. Its structural similarity to glycine suggests it may interact with glycine receptors or other related proteins .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating conditions related to glycine metabolism or as a novel drug candidate for various diseases .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an additive in certain formulations. Its unique properties make it suitable for various applications, including materials science and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (Acetylcarbamothioyl)glycine involves its interaction with molecular targets such as glycine receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect neurotransmission and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Glycine: The simplest amino acid, known for its role in protein synthesis and neurotransmission.
Acetylglycine: A derivative of glycine with an acetyl group, used in various biochemical applications.
Carbamoylthioylglycine: Another derivative with a carbamoylthioyl group, studied for its potential biological activities.
Uniqueness
(Acetylcarbamothioyl)glycine is unique due to the presence of both acetyl and carbamothioyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H8N2O3S |
|---|---|
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
2-(acetylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3S/c1-3(8)7-5(11)6-2-4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |
Clave InChI |
HAONMEDLVJFILP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
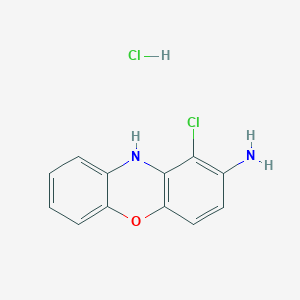
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
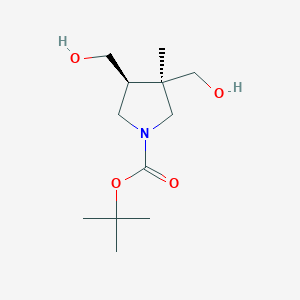
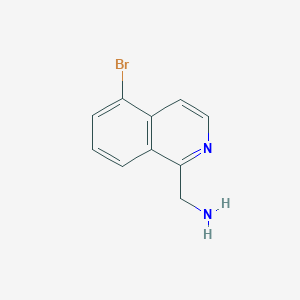
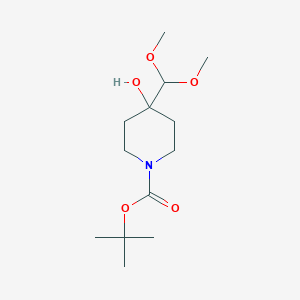
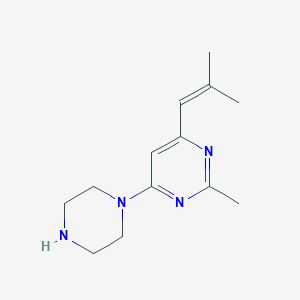
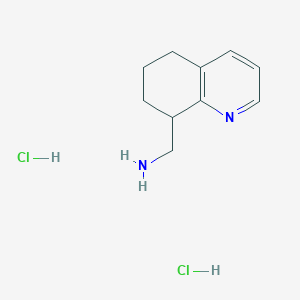
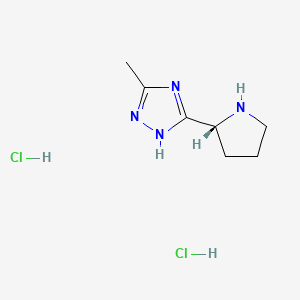
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

